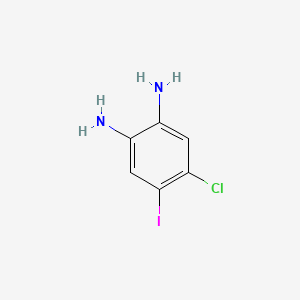

4-Chloro-5-iodobenzene-1,2-diamine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-chloro-5-iodobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRURZJHRPWUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 4 Chloro 5 Iodobenzene 1,2 Diamine

Convergent and Linear Synthesis Pathways

Linear synthesis, where a starting molecule is sequentially modified step-by-step, is the dominant strategy for preparing 4-Chloro-5-iodobenzene-1,2-diamine. This approach ensures high purity and structural certainty of the target molecule.

The reduction of a nitro group to an amine is a fundamental and highly efficient transformation in the synthesis of aromatic diamines. This pathway is the preferred method for producing this compound, as it allows for the precise installation of the chloro and iodo substituents on the aromatic ring prior to the formation of the sensitive diamine functionality.

The key precursor for this synthesis is 5-Chloro-4-iodo-2-nitroaniline. The strategic placement of the nitro group ortho to the existing amino group, and flanked by the halogen substituents, dictates the final structure. The reduction of this nitro group is the final step in the sequence, converting the nitroaniline into the target 1,2-diamine. This transformation can be accomplished through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitroarenes. This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. For the hydrogenation of halogenated nitro compounds, careful selection of the catalyst and reaction conditions is necessary to prevent undesired dehalogenation.

Common catalysts for this transformation include palladium, platinum, or nickel, often supported on activated carbon (Pd/C or Pt/C). The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297). To minimize the risk of dehalogenation, particularly the removal of the chlorine atom, catalyst inhibitors or specialized catalysts, such as sulfided platinum on carbon, may be employed. The reaction can be performed at elevated temperatures and pressures to ensure complete conversion.

Table 1: Representative Conditions for Catalytic Hydrogenation of Halogenated Nitroarenes

| Catalyst | Pressure (psi) | Temperature | Inhibitor | Target Transformation |

|---|---|---|---|---|

| 5% Sulfided Pt/C | 140 | 120°C | Thiophene | 2-chloro-4-nitroaniline to 2-chloro-1,4-benzenediamine mdpi.com |

| Pd/C | Varies | Room Temp. | None | General Nitroarene to Aniline (B41778) nih.gov |

Chemical reduction offers a practical alternative to catalytic hydrogenation, particularly for laboratory-scale synthesis. A classic and effective method for nitro group reduction is the use of a metal in the presence of an acid or a salt. The iron/ammonium (B1175870) chloride (Fe/NH₄Cl) system in a solvent mixture like ethanol/water is a common choice.

In this procedure, iron powder acts as the reducing agent, and the reaction is facilitated by the in-situ generation of an acidic environment from the hydrolysis of ammonium chloride. The mixture is typically heated to reflux until the reaction is complete. This method is often favored for its cost-effectiveness and tolerance of various functional groups, including halogens. A general procedure involves dissolving the nitroaniline in a hot mixture of ethanol and water, followed by the addition of iron powder and ammonium chloride. The reaction is heated until completion, after which the iron oxides are filtered off, and the product is isolated from the filtrate. This system has been successfully used to reduce N-benzylnitroanilines to their corresponding diamines in high yields. libretexts.org

Table 2: Example of Fe/NH₄Cl Reduction System

| Substrate | Reducing Agent | Additive | Solvent | Temperature | Yield |

|---|

The direct halogenation of phenylenediamines to produce a specific mixed-halogenated isomer like this compound is a significant synthetic challenge. The two amino groups are strongly activating and ortho-, para-directing, which typically leads to a mixture of products, including polyhalogenated species, and makes controlling regioselectivity difficult. ncert.nic.in Therefore, this is not a preferred synthetic route. However, achieving such a transformation would require sophisticated protocols to control the position of the incoming halogens.

A hypothetical sequential halogenation protocol would require precise control over the reactivity of the phenylenediamine ring. The first step would be to introduce one halogen, for instance, chlorine, at a specific position. This would involve selecting a chlorinating agent and conditions that favor mono-substitution at the desired carbon.

Following the successful chlorination, the second step would be the iodination of the resulting chloro-phenylenediamine. The challenge lies in directing the iodine atom to the specific adjacent position. The electronic and steric influence of the two amino groups and the newly introduced chlorine atom would collectively determine the position of the incoming iodine. Reagents and conditions would need to be carefully screened to achieve the desired 4-chloro-5-iodo substitution pattern. Given the high reactivity of the substrate, protecting one or both amino groups by acetylation before halogenation is a common strategy to control the reaction's outcome. ncert.nic.in The protecting groups can then be removed by hydrolysis to yield the final diamine.

Regioselective Halogenation Strategies on Phenylenediamines

Directed Halogenation with Regiocontrol

Directed halogenation is a powerful strategy that utilizes existing functional groups on an aromatic ring to guide the position of incoming electrophiles, such as halogens. rsc.org In the context of synthesizing this compound, the two amino groups of a benzene-1,2-diamine precursor can act as directing groups. Amino groups are potent activating, ortho, para-directors for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance.

In a C-H functionalization approach, a directing group acts as an internal ligand to facilitate C-H activation at a specific position, enabling the formation of carbon-halogen bonds with high regioselectivity. rsc.org For instance, primary amines can direct palladium-catalyzed C-H halogenation to the ortho-position. nih.govresearchgate.net

A hypothetical strategy for the synthesis of this compound could begin with 4-chlorobenzene-1,2-diamine. The two amino groups and the chlorine atom would collectively influence the position of the subsequent iodination. The amino groups strongly direct to their ortho and para positions. The chlorine atom is a deactivating, but also an ortho, para-director. The cumulative effect would likely direct the incoming iodine electrophile to the C5 position, which is ortho to one amino group and meta to the other, and ortho to the chlorine. Precise control of reaction conditions would be critical to achieve the desired regioselectivity and avoid the formation of isomers. nih.gov

| Substituent Group | Type | Directing Effect |

|---|---|---|

| -NH2, -NHR, -NR2 | Strongly Activating | Ortho, Para |

| -Cl, -Br, -I | Deactivating | Ortho, Para |

Halogen Exchange Reactions (e.g., Finkelstein-type)

The Finkelstein reaction involves the exchange of one halogen atom for another and is a classic example of a nucleophilic substitution reaction. byjus.com While traditionally applied to alkyl halides, an analogous transformation for aryl halides, known as the aromatic Finkelstein reaction, has been developed. wikipedia.org This method is particularly useful for synthesizing aryl iodides from the corresponding aryl chlorides or bromides, as aryl iodides are valuable precursors in cross-coupling reactions. researchgate.net The reaction is an equilibrium process that can be driven to completion by carefully selecting the solvent and halide salts to exploit differences in solubility. byjus.comwikipedia.org For aromatic systems, which are generally unreactive towards simple nucleophilic substitution, metal catalysts are typically required. wikipedia.org

Copper(I) salts are highly effective catalysts for promoting the aromatic Finkelstein reaction, enabling the conversion of aryl bromides and, in some cases, aryl chlorides into aryl iodides under mild conditions. wikipedia.orgnih.govmdpi.com A seminal method developed by Klapars and Buchwald utilizes a catalyst system comprising copper(I) iodide (CuI) with a diamine ligand. organic-chemistry.orgmdma.ch This system facilitates the exchange of a bromine or chlorine atom on the aromatic ring with iodine from an iodide salt, such as sodium iodide (NaI). organic-chemistry.orgresearchgate.net

The reaction is typically performed at elevated temperatures in solvents like dioxane or n-pentanol. organic-chemistry.orgmdma.chresearchgate.net This copper-catalyzed approach is tolerant of a wide variety of functional groups, including N-H containing substrates like amides and indoles, which is relevant for precursors to this compound. mdma.chresearchgate.net The success of the conversion relies on a combination of factors, including the choice of ligand, solvent, and the iodide salt. mdma.ch

| Component | Example Reagent/Condition | Typical Loading/Parameter | Reference |

|---|---|---|---|

| Catalyst | Copper(I) Iodide (CuI) | 5 mol% | organic-chemistry.orgmdma.ch |

| Ligand | (±)-trans-N,N′-Dimethyl-1,2-cyclohexanediamine | 10 mol% | nih.govmdma.ch |

| Iodide Source | Sodium Iodide (NaI) | 2.0 equivalents | organic-chemistry.orgmdma.ch |

| Solvent | Dioxane | - | organic-chemistry.org |

| Temperature | 110 °C | - | organic-chemistry.orgmdma.ch |

The choice of ligand is critical for the success of the copper-catalyzed aromatic Finkelstein reaction. Ligands coordinate to the copper center, modifying its electronic properties and steric environment, which in turn influences the catalytic activity. Research has shown that 1,2- and 1,3-diamine ligands are particularly effective at accelerating the halogen exchange process. mdma.chresearchgate.netnih.gov

For example, N,N'-dimethyl-1,2-cyclohexanediamine has proven to be a highly active ligand for this transformation. mdpi.commdma.ch More recent studies have explored other amine-based ligands, such as diethylenetriamine (B155796), which has been shown to be an efficient and low-cost option that can promote the iodination of various bromo-substrates under mild conditions, even without the need for an inert atmosphere. semanticscholar.orgimperial.ac.uk The ligand can influence not only the reaction rate but also the stability and speciation of the copper catalyst itself. For instance, studies with diethylenetriamine suggest that the active catalyst may involve a copper(II) complex formed via disproportionation of the initial copper(I) salt. semanticscholar.orgimperial.ac.uk This highlights the complex role the ligand plays beyond simple chelation.

| Ligand | Key Features | Reference |

|---|---|---|

| N,N'-Dimethyl-1,2-cyclohexanediamine | Highly active 1,2-diamine ligand, widely used in Buchwald's method. | mdpi.commdma.ch |

| Diethylenetriamine | Low-cost, efficient ligand; promotes reaction under mild, air-tolerant conditions. | semanticscholar.orgimperial.ac.uk |

| 1,3-Diamine Ligands | Also shown to strongly accelerate the copper-catalyzed halogen exchange reaction. | mdma.chresearchgate.net |

Diazotization and Sandmeyer-Type Reactions for Halogen Introduction

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from primary aromatic amines. lscollege.ac.inwikipedia.orgbyjus.com The process occurs in two main stages: the conversion of the primary amino group into a diazonium salt (diazotization), followed by the displacement of the diazonium group with a halide, which is typically mediated by a copper(I) salt. lscollege.ac.inwikipedia.org This methodology allows for the introduction of halogens into positions on an aromatic ring that may not be accessible through direct electrophilic halogenation. byjus.com

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. organic-chemistry.org This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org The reaction is performed at low temperatures, usually 0–5 °C, because aryl diazonium salts are often unstable at higher temperatures and can decompose. ijcce.ac.ir

To synthesize this compound, a potential precursor would be 4-chloro-5-aminobenzene-1,2-diamine (or a protected derivative). Diazotization of the 5-amino group would yield the corresponding diazonium salt, ready for conversion to the iodo-substituted product. In recent years, milder and more environmentally friendly methods have been developed, using alternative proton sources such as sulfonic acid-based resins or acidic ionic liquids in place of strong mineral acids. organic-chemistry.orgijcce.ac.irresearchgate.netresearchgate.net

| Nitrite Source | Acid/Proton Source | Key Features | Reference |

|---|---|---|---|

| Sodium Nitrite (NaNO2) | HCl, H2SO4 | Classical method, requires low temperatures. | organic-chemistry.orgacs.org |

| Sodium Nitrite (NaNO2) | p-Toluenesulfonic acid (p-TsOH) | Allows for isolation of stable arenediazonium tosylates. | organic-chemistry.orgresearchgate.net |

| Sodium Nitrite (NaNO2) | Acidic Ionic Liquid [H-NMP]HSO4 | Mild, strong acid-free conditions; stable diazonium salts. | ijcce.ac.irresearchgate.net |

| Sodium Nitrite (NaNO2) | Sulfonic Acid Resin | Heterogeneous acid source, easy to remove. | organic-chemistry.orgresearchgate.net |

The introduction of iodine via a Sandmeyer-type reaction is often simpler than the introduction of chlorine or bromine. While the classic Sandmeyer reaction requires a catalytic amount of a copper(I) salt (e.g., CuCl or CuBr), the conversion of an aryl diazonium salt to an aryl iodide can typically be achieved by simply treating the diazonium salt solution with an aqueous solution of potassium iodide (KI) or sodium iodide (NaI). acs.orgnih.govacs.org A copper catalyst is generally not required for iodination. wikipedia.org

The mechanism for this transformation is believed to proceed via a single-electron transfer from the iodide anion to the diazonium cation, which leads to the formation of an aryl radical, nitrogen gas, and an iodine radical. acs.org The subsequent combination of the aryl and iodine radicals affords the final aryl iodide product. acs.org This straightforward and high-yielding reaction makes it an attractive method for the final step in the synthesis of this compound from its corresponding 5-amino precursor. acs.org

| Iodide Source | Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Potassium Iodide (KI) | None required | Aqueous solution, added to diazonium salt solution. | nih.govacs.org |

| Sodium Iodide (NaI) | None required | Often used in milder, non-aqueous protocols. | ijcce.ac.irresearchgate.net |

| Iodine (I2) | None required | Used in some alternative methods with arylhydrazines as precursors. | acs.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies heavily on robust purification and isolation protocols to ensure the high purity of the final product and any preceding intermediates. The choice of technique is dictated by the physical state of the material (solid or liquid), the scale of the reaction, and the nature of the impurities present. Common strategies involve a combination of extraction, chromatography, and recrystallization.

Initial Work-up and Extraction

Following the completion of a synthetic step, the initial purification, or "work-up," is performed to separate the crude product from the reaction mixture. For syntheses involving acidic or basic reagents, a quenching step is often employed, such as the addition of a saturated sodium bicarbonate solution to neutralize excess acid. chemicalbook.com

Liquid-liquid extraction is a fundamental technique used to isolate the desired compound. The crude reaction mixture is partitioned between an aqueous phase and an immiscible organic solvent. Solvents such as diethyl ether or dichloromethane (B109758) (CH₂Cl₂) are commonly used to extract aromatic amines from the aqueous layer. chemicalbook.comacs.org The combined organic phases are then washed sequentially with water and a saturated aqueous sodium chloride (brine) solution to remove water-soluble impurities. chemicalbook.comacs.org Finally, the organic extract is dried over an anhydrous drying agent, like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water before the solvent is evaporated. chemicalbook.comacs.org

Chromatographic Methods

Chromatography is a powerful tool for separating complex mixtures and is essential for purifying both synthetic intermediates and the final this compound product from structurally similar side-products.

Column Chromatography : This is the most common preparative-scale chromatographic technique. A stationary phase, typically silica (B1680970) gel, is used, and the crude product is eluted with a mobile phase. For compounds like substituted phenylenediamines, a solvent system such as n-hexane/ethyl acetate is often effective. acs.org By gradually increasing the polarity of the mobile phase, compounds are separated based on their differential adsorption to the silica gel.

Thin-Layer Chromatography (TLC) : TLC is primarily used for analytical purposes, such as monitoring the progress of a reaction or identifying the optimal solvent system for column chromatography. chemicalbook.com For phenylenediamines, specific TLC plates like HPTLC CN F254s can be used with solvent systems such as chloroform/methanol (B129727). merckmillipore.com

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and is used for both analytical purity checks and preparative purification. For substituted phenylenediamines, reverse-phase columns are frequently employed. mdpi.comscirp.org The table below summarizes typical conditions that can be adapted for the purification of this compound.

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| HPLC | Waters ACQUITY HSS T3 (1.7 µm, 2.1 mm × 100 mm) | Gradient of methanol and water with 0.1% formic acid | Mass Spectrometry (MS) | mdpi.com |

| HPLC | Waters Acquity HSS T3 (1.8 μm, 2.1 × 100 mm) | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | Mass Spectrometry (MS) | acs.org |

| HPTLC | HPTLC plate CN F254s | Chloroform/methanol 90/10 (v/v) | UV (270 nm) | merckmillipore.com |

| GC/MS | HP-5MS (30 m × 0.25 mm) Capillary Column | Helium carrier gas; derivatization may be required | Mass Spectrometry (MS) | scirp.orgnih.gov |

Recrystallization and Final Isolation

Recrystallization is a widely used technique for the final purification of solid compounds to achieve high purity. The crude solid product is dissolved in a minimum amount of a hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the solvent. epo.org The choice of solvent is critical for effective purification.

| Compound Class | Common Solvents | Reference |

|---|---|---|

| Substituted Anilines/Diamines | Ethanol, Methanol | jyoungpharm.orggoogle.com |

| Halogenated Aromatics | Toluene, Methanol | epo.org |

After recrystallization, the pure crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and then dried. epo.orgjyoungpharm.org Drying can be accomplished by air drying, placing the product in a hot air oven at a suitable temperature, or drying under vacuum to ensure complete removal of residual solvent. jyoungpharm.org The purity of the final this compound is typically confirmed through analytical methods such as melting point analysis, NMR spectroscopy, and mass spectrometry. chemicalbook.commedium.com

Advanced Reactivity and Mechanistic Studies of 4 Chloro 5 Iodobenzene 1,2 Diamine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is traditionally considered a challenging transformation, requiring either harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the reaction. The 1,2-diamine substituents on the benzene (B151609) ring are electron-donating, which generally deactivates the ring towards nucleophilic attack.

The displacement of halogen atoms on the 4-Chloro-5-iodobenzene-1,2-diamine ring system by nucleophiles is an energetically demanding process. Due to the electron-rich nature of the benzene ring, imparted by the two amino groups, the substrate is inherently less reactive towards nucleophilic attack. For a substitution reaction to occur, forcing conditions such as high temperatures, high pressures, and the use of very strong nucleophiles would likely be necessary. Common nucleophiles used in such reactions include alkoxides, amides, and thiolates. However, under typical laboratory conditions, this compound is expected to be largely unreactive towards most nucleophiles in an SNAr fashion. The reaction mechanism would proceed through a high-energy Meisenheimer complex, which is destabilized by the electron-donating nature of the amino groups.

Below is a representative table of expected reactivity with various nucleophiles under standard conditions.

| Nucleophile | Reagent Example | Expected Reactivity at Room Temperature | Necessary Conditions for Reaction |

| Alkoxide | Sodium methoxide | Very Low / No Reaction | High Temperature (>150 °C), Polar Aprotic Solvent |

| Amine | Piperidine | Very Low / No Reaction | High Temperature, High Pressure |

| Thiolate | Sodium thiophenoxide | Low / No Reaction | Elevated Temperature, Polar Aprotic Solvent |

This table represents predicted reactivity based on general principles of nucleophilic aromatic substitution on electron-rich aryl halides.

In the context of nucleophilic aromatic substitution, the nature of the halogen atom plays a critical role in determining the reaction rate. The established order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I. This trend is counterintuitive when considering bond strength alone, as the C-F bond is the strongest. However, the rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the carbon atom bearing the halogen. The high electronegativity of the more electronegative halogens polarizes the carbon-halogen bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

For this compound, this principle implies that the chlorine atom would be preferentially substituted over the iodine atom in a hypothetical SNAr reaction, assuming the reaction could be induced to proceed. The greater electronegativity of chlorine compared to iodine leads to a more electron-deficient carbon at the C4 position, making it the more likely site for nucleophilic attack.

Reactivity Order in SNAr:

C4-Cl > C5-I

This selectivity is in direct contrast to what is observed in other reaction types, such as the transition metal-catalyzed reactions discussed below.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of the halogen substituent is governed by the ease of oxidative addition to the metal center, which is inversely related to the carbon-halogen bond strength.

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, which is dictated by the bond dissociation energies of the carbon-halogen bonds. acs.org This trend makes this compound an excellent substrate for chemoselective functionalization.

The Suzuki–Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a powerful synthetic method. For this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective coupling at the C5 position (the site of the iodine atom). By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it is possible to achieve exclusive mono-arylation or vinylation at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. nih.govrsc.org

A typical Suzuki-Miyaura reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system.

Table of Representative Suzuki-Miyaura Coupling Reaction:

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield of Mono-arylated Product (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/H₂O | 90 | >95 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | K₃PO₄ | DME/H₂O | 80 | >90 |

This table illustrates typical conditions and expected high selectivity for the Suzuki-Miyaura coupling at the C-I position of this compound based on established literature for similar dihalogenated substrates.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Heck reaction's selectivity on dihalogenated substrates is governed by the rate of oxidative addition of the C-X bond to the palladium(0) catalyst. Consequently, for this compound, the reaction is expected to occur selectively at the more reactive C-I bond.

This chemoselectivity allows for the introduction of an alkenyl group at the C5 position while preserving the chlorine at the C4 position. Standard Heck conditions, such as using a palladium(II) acetate (B1210297) catalyst, a phosphine ligand (e.g., triphenylphosphine (B44618) or a bidentate phosphine), and an organic or inorganic base (e.g., triethylamine (B128534) or potassium carbonate), would be employed.

Table of Representative Heck Coupling Reaction:

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield of Mono-alkenylated Product (%) |

| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | >90 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Acetonitrile (B52724) | 80 | >95 |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | >85 |

This table presents expected outcomes for the Heck coupling of this compound with various alkenes, highlighting the anticipated high selectivity for the C-I bond based on known principles of Heck reaction selectivity.

Palladium-Catalyzed Coupling Reactions

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For this compound, the reaction is expected to proceed selectively at the more reactive C-I bond. This selectivity is a common feature in Sonogashira reactions with dihalogenated aromatic compounds where one halogen is iodine and the other is bromine or chlorine. wikipedia.org

The catalytic cycle is generally understood to involve a palladium cycle and a copper cycle. youtube.com The palladium(0) catalyst undergoes oxidative addition to the aryl iodide bond. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. youtube.com Transmetalation from copper to the palladium complex, followed by reductive elimination, yields the arylated alkyne and regenerates the palladium(0) catalyst. libretexts.org

While specific research findings for the Sonogashira coupling of this compound are not extensively documented in publicly available literature, the expected outcome based on established principles is the selective formation of a 4-chloro-5-(alkynyl)benzene-1,2-diamine. The reaction conditions would likely involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) source like CuI, and an amine base (e.g., triethylamine or diisopropylamine) which also often serves as the solvent. organic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides This table presents typical conditions for Sonogashira couplings of aryl iodides and is illustrative for the potential reaction of this compound.

| Catalyst System | Alkyne Partner | Base / Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | Room Temp. | >90 |

| Pd(OAc)₂ / PPh₃ / CuI | 1-Heptyne | Piperidine / DMF | 60 | 85-95 |

| Pd₂(dba)₃ / XPhos / CuI | Trimethylsilylacetylene | DIPA / THF | Room Temp. | >95 |

Buchwald–Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. rug.nl Similar to the Sonogashira coupling, the reaction with this compound would be expected to occur selectively at the C-I bond.

The catalytic cycle for the Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. libretexts.org The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base generates a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. youtube.com The choice of ligand, typically a bulky, electron-rich phosphine, is crucial for the efficiency of the reaction. youtube.com

Detailed research findings on the Buchwald-Hartwig amination of this compound are scarce. However, based on the general reactivity of aryl iodides, a successful coupling with a variety of primary and secondary amines can be anticipated. The product would be a derivative of N⁵-substituted 4-chlorobenzene-1,2,5-triamine.

Table 2: Illustrative Buchwald-Hartwig Amination Conditions This table provides examples of typical conditions used for the Buchwald-Hartwig amination of aryl iodides, suggesting potential parameters for this compound.

| Palladium Precursor | Ligand | Amine Partner | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | Aniline (B41778) | NaOt-Bu | Toluene | 100 |

| Pd(OAc)₂ | BINAP | Morpholine | Cs₂CO₃ | Dioxane | 110 |

| Pd(OAc)₂ | RuPhos | Benzylamine | K₃PO₄ | t-BuOH | 80 |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type processes)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, are classical methods for forming C-N, C-O, and C-S bonds. researchgate.net The development of ligand-accelerated systems has significantly expanded the scope and utility of these reactions, allowing them to proceed under milder conditions. nih.govresearchgate.net

Mechanistic Investigations of Ligand-Accelerated Copper Catalysis

Mechanistic studies have revealed the critical role of ligands in accelerating copper-catalyzed N-arylation reactions. acs.org Chelating ligands, especially diamines, are believed to prevent the formation of unreactive copper aggregates and control the concentration of the active catalytic species. acs.org The catalytic cycle is thought to involve the formation of a copper(I) amide or alkoxide intermediate upon reaction of the copper(I) catalyst with the nucleophile in the presence of a base.

This copper(I) intermediate then reacts with the aryl halide. The precise mechanism of this step (oxidative addition/reductive elimination vs. a σ-bond metathesis-like pathway) is still a subject of investigation, but it is the rate-determining step. acs.org Kinetic studies have shown that the reaction rate can have a complex, non-linear dependence on the concentration of the diamine ligand, suggesting a series of equilibria involving the ligand, the copper catalyst, and the nucleophile. acs.org

Role of Diamine Ligands in Catalytic Cycles

Diamine ligands play a multifaceted role in copper-catalyzed coupling reactions. nih.gov Their primary function is to form a chelate complex with the copper(I) center, which increases its solubility and reactivity. This chelation can also prevent catalyst deactivation through disproportionation or aggregation. acs.org

In the context of the catalytic cycle for N-arylation, the diamine ligand facilitates the initial formation of the Cu(I)-amidate complex. acs.org The ligand remains coordinated to the copper center during the subsequent reaction with the aryl halide. The electronic and steric properties of the diamine ligand can influence the rate of the coupling reaction and the stability of the catalytic intermediates. nih.gov The presence of the diamine ligand allows the use of weaker bases and lower reaction temperatures compared to traditional Ullmann conditions, significantly broadening the functional group tolerance of the reaction. nih.govresearchgate.net For a substrate like this compound, the inherent diamine functionality could potentially act as an intramolecular ligand, influencing its own reactivity in copper-catalyzed processes, although this has not been explicitly studied.

Iron-Mediated Cross-Coupling Reactions

Iron is an attractive catalyst for cross-coupling reactions due to its low cost, abundance, and low toxicity. princeton.edu Iron-catalyzed reactions often proceed through different mechanisms compared to their palladium or copper counterparts, frequently involving radical pathways. scholaris.ca

Redox Chemistry in Iron-Catalyzed Processes

The redox chemistry of iron is central to its catalytic activity in cross-coupling reactions. Iron can access a range of oxidation states, from Fe(-II) to Fe(IV), allowing it to participate in various elementary steps like oxidative addition, reductive elimination, and single-electron transfer (SET) processes. researchgate.net

In many iron-catalyzed cross-couplings of aryl halides with Grignard reagents or other nucleophiles, the mechanism is thought to involve the reduction of a Fe(II) or Fe(III) precatalyst to a more reactive low-valent iron species. acs.org This low-valent iron species can then react with the aryl halide. The exact nature of the subsequent steps is often debated and can be substrate-dependent. One proposed pathway involves the formation of an organoiron intermediate followed by reaction with the nucleophile. mdpi.com Another possibility is a radical mechanism initiated by a single-electron transfer from the iron catalyst to the aryl halide, generating an aryl radical. scholaris.ca The specific pathway is influenced by the nature of the ligands, solvents, and additives used in the reaction. mdpi.comnih.gov For a substrate such as this compound, the reaction would likely proceed via cleavage of the C-I bond to generate a phenyl radical intermediate, which would then be trapped by the coupling partner.

Competition between Cross-Coupling and Homocoupling Pathways

In transition metal-catalyzed cross-coupling reactions, the desired formation of a bond between two different organic fragments (cross-coupling) is often accompanied by the unwanted reaction of a substrate with itself (homocoupling). The presence of two distinct carbon-halogen bonds (C-I and C-Cl) in this compound introduces further complexity. The relative reactivity of these bonds, influenced by factors such as bond strength and the nature of the catalyst, dictates the product distribution.

Systematic studies have shown that in copper-mediated fluoroalkylation reactions involving iododifluoroacetamides, a competition between cross-coupling, intramolecular cyclization, and homocoupling can exist. The selectivity among these pathways can be controlled by modifying the substituents on the nitrogen atom of the iododifluoroacetamide and by the presence or absence of a cross-coupling partner. In many instances, the observed order of reactivity is cross-coupling > intramolecular cyclization > homocoupling.

For instance, in reactions of iododifluoroacetamides with aryl or alkenyl iodides, cross-coupling products were found to be the major products. The ratio of homocoupling to cross-coupling products was observed to increase when the substituent on the nitrogen of the iododifluoroacetamide was a hydrogen atom. This suggests that steric and electronic factors of the coupling partners play a crucial role in directing the reaction towards either the desired cross-coupling pathway or the undesired homocoupling side reaction.

A plausible mechanism for these copper-mediated reactions involves a single electron transfer (SET) from copper to the iododifluoroacetamide, generating a radical anion. This intermediate then eliminates an iodide ion to form a gem-difluoromethyl radical, which can then participate in the various coupling pathways.

Substrate Scope and Reaction Optimization in Cross-Coupling

The success of a cross-coupling reaction hinges on the careful selection of reaction parameters to maximize the yield of the desired product while minimizing side reactions. Key factors that require optimization include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. The development of robust and broadly applicable methods is crucial for the widespread application of these reactions in synthesis.

Modern advancements in catalyst design, such as the development of palladium precatalysts like the Buchwald G3 palladacycles and PEPPSI™ catalysts, have significantly improved the reliability and efficiency of cross-coupling reactions. These precatalysts offer advantages in terms of ease of handling, clean catalyst activation, and broad substrate compatibility.

The optimization of reaction conditions often involves a systematic screening of various parameters. For example, in a study on the C-O cross-coupling between iodobenzene (B50100) and 4-chlorophenol (B41353) catalyzed by a Cu(I)-peptide nanofiber complex, different bases, solvents, and temperatures were evaluated to identify the optimal conditions. Similarly, in a copper-catalyzed C-S coupling reaction between thiophenol and iodobenzene, various bases and solvents were screened, with KOt-Bu and dioxane at 110 °C emerging as the optimal combination.

Machine learning has also emerged as a powerful tool for predicting reaction performance and guiding reaction optimization. By analyzing large datasets of reaction outcomes with various substrates and conditions, machine learning models can identify key descriptors that influence reaction yield and selectivity. This approach has been successfully applied to predict the performance of palladium-catalyzed Buchwald-Hartwig cross-coupling reactions.

The purity of the reactants, particularly amines, is of paramount importance for the success of cross-coupling reactions, as trace impurities can inhibit the catalyst and lead to reaction failure. Proper degassing of the reaction mixture to remove oxygen is also crucial, as many catalysts are air-sensitive.

Electrophilic Aromatic Substitution Reactivity

The introduction of new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of the existing amine and halogen substituents.

Regioselectivity Induced by Amine and Halogen Substituents

In electrophilic aromatic substitution, the position of the incoming electrophile is directed by the substituents already present on the benzene ring. Substituents are broadly classified as either ortho,para-directing or meta-directing.

Amine groups (-NH₂): These are strongly activating and ortho,para-directing groups. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by an electrophile.

Halogen atoms (-Cl, -I): Halogens are deactivating yet ortho,para-directing. They are deactivating because their high electronegativity withdraws electron density from the ring through the inductive effect. However, they are ortho,para-directing because their lone pair of electrons can participate in resonance, which preferentially stabilizes the carbocation intermediates formed during ortho and para attack.

Electronic Effects of Chlorine and Iodine on Aromatic Ring Activation

The deactivating strength of halogens follows the order F > Cl > Br > I. This is because the inductive effect is primarily dependent on electronegativity, which decreases down the group. Conversely, the resonance effect is more effective for halogens where the orbital overlap with the carbon p-orbitals of the benzene ring is better.

Transformations of the Amine Functional Groups

The two amine groups in this compound are versatile functional handles that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Oxidation Reactions of Diamine Moieties

Aromatic diamines are susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent and reaction conditions. The oxidation of o-phenylenediamines, such as this compound, can be a complex process.

For instance, iodine can be used as a catalyst in oxidative coupling reactions. One such reaction involves the synthesis of 3,5-disubstituted-1,2,4-triazoles from 1,1-diaminoazines and amines. nih.gov While this specific example does not directly involve this compound, it illustrates the potential for iodine to facilitate oxidative transformations of amine-containing compounds.

The oxidation of the diamine moiety can also lead to the formation of quinone-diimines or other colored products. The specific outcome of the oxidation of this compound would depend on the chosen oxidant and the control of the reaction conditions to prevent polymerization or decomposition.

Reduction Reactions to Form Diverse Amine Derivatives

While the primary utility of this compound lies in its cyclization reactions, the amino groups can, in principle, undergo further reduction under forcing conditions. Catalytic hydrogenation is a common method for the reduction of aromatic systems. The reduction of the benzene ring of an o-phenylenediamine (B120857) derivative would lead to substituted cyclohexane-1,2-diamine stereoisomers. This transformation typically requires high pressures of hydrogen gas and potent catalysts, such as rhodium on carbon (Rh/C) or ruthenium (Ru).

The conditions required for such a reduction are harsh, and selectivity can be an issue. The halogen substituents (chloro and iodo) are susceptible to hydrogenolysis (cleavage of the carbon-halogen bond) under certain catalytic hydrogenation conditions, particularly with palladium-based catalysts. Therefore, achieving selective reduction of the aromatic ring while preserving the halogen atoms would necessitate careful selection of the catalyst and optimization of reaction conditions, such as temperature, pressure, and solvent. The resulting saturated diamines are valuable chiral building blocks in coordination chemistry and catalysis.

| Reactant | Product Type | Catalyst (Example) | Conditions (Typical) | Potential Challenges |

| Aromatic Diamine | Cyclohexanediamine | Rh/C, RuO₂ | High H₂ pressure, elevated temperature | Hydrogenolysis of C-Cl and C-I bonds |

This table represents typical conditions for the reduction of related aromatic diamines, as specific studies on this compound are not prevalent.

Acylation and Alkylation of Amino Groups

The nucleophilic amino groups of this compound readily undergo acylation and alkylation reactions. These transformations are fundamental for introducing a variety of functional groups and for synthesizing precursors for more complex molecules.

Acylation is typically achieved by treating the diamine with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HX byproduct. The reaction can be controlled to achieve mono- or di-acylation by adjusting the stoichiometry of the acylating agent. The resulting amides are important intermediates in pharmaceutical and materials science.

Alkylation of the amino groups can be performed using alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono-, di-, and even tri- and tetra-alkylated products (quaternary ammonium (B1175870) salts). Reductive amination, a more controlled method, involves the reaction of the diamine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride, NaBH₃CN), to yield N-alkylated derivatives. Another sophisticated method is the "borrowing hydrogen" methodology, which utilizes catalysts (e.g., Ru, Pd) to alkylate amines with alcohols, releasing water as the only byproduct. guidechem.com

| Reaction Type | Reagent Example | Product Type | Conditions (Typical) |

| Acylation | Acetyl chloride | N-acylated diamine | Pyridine or triethylamine, CH₂Cl₂ |

| Alkylation | Methyl iodide | N-alkylated diamine | K₂CO₃, DMF |

| Reductive Amination | Benzaldehyde, NaBH₃CN | N-benzylated diamine | Methanol (B129727), acetic acid |

| Borrowing Hydrogen | Benzyl alcohol, Ru-catalyst | N-benzylated diamine | Toluene, high temperature |

This table illustrates common reagents and conditions for the acylation and alkylation of o-phenylenediamines.

Cyclization Reactions for Heterocyclic Compound Synthesis

The ortho-disposed amino groups of this compound make it an ideal substrate for a variety of condensation and cyclization reactions to form fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules.

Formation of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocycles with diverse pharmacological activities. The most common route to their synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, acid chloride) or an aldehyde. nih.govresearchgate.net

When reacting this compound with an aldehyde, an initial condensation forms a Schiff base, which then undergoes oxidative cyclization to yield the benzimidazole ring. Various oxidizing agents and catalysts, including air, iodine, or metal nanoparticles, can promote this transformation. nih.gov The reaction with carboxylic acids, often under acidic conditions (e.g., polyphosphoric acid) and heat, proceeds via dehydration to form the benzimidazole.

| Reagent | Catalyst/Conditions | Product |

| Aldehyde (RCHO) | Air, I₂, or various catalysts (e.g., Au/TiO₂) | 2-Substituted-5-chloro-6-iodobenzimidazole |

| Carboxylic Acid (RCOOH) | Polyphosphoric acid (PPA), heat | 2-Substituted-5-chloro-6-iodobenzimidazole |

This table shows general methods for synthesizing benzimidazoles from o-phenylenediamines.

Synthesis of Quinoxaline (B1680401) Scaffolds

Quinoxalines, another important class of N-heterocycles, are typically synthesized by the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., glyoxal, benzil). nih.govchim.it The reaction of this compound with a 1,2-diketone like benzil (B1666583) in a suitable solvent (e.g., ethanol (B145695) or acetic acid), often with acid catalysis, readily affords the corresponding 6-chloro-7-iodo-2,3-disubstituted quinoxaline. nih.gov This reaction is generally high-yielding and proceeds via a double condensation mechanism. A variety of catalysts, including cerium(III) chloride, iodine, and heteropoly acids, have been developed to facilitate this transformation under milder conditions. acgpubs.org

| 1,2-Dicarbonyl Reagent | Conditions | Product |

| Benzil (PhCOCOPh) | Ethanol, reflux, catalytic acetic acid | 6-Chloro-7-iodo-2,3-diphenylquinoxaline |

| Glyoxal (CHOCHO) | Mild acid catalysis, room temperature | 6-Chloro-7-iodoquinoxaline |

This table outlines the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds.

Construction of Triazole Rings

The reaction of o-phenylenediamines with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like acetic acid) is a classical method for the synthesis of benzotriazoles. guidechem.comstackexchange.comorgsyn.orgechemi.com When this compound is subjected to these conditions, one of the amino groups is diazotized to form a diazonium salt. This intermediate is then rapidly trapped intramolecularly by the adjacent amino group, leading to the formation of the stable triazole ring after deprotonation. stackexchange.com The reaction is generally clean and efficient for halo-substituted o-phenylenediamines. guidechem.comstackexchange.comechemi.com

| Reagents | Conditions | Product |

| NaNO₂, CH₃COOH | Water, 5-10 °C | 5-Chloro-6-iodobenzotriazole |

This table details the standard conditions for the synthesis of benzotriazoles from o-phenylenediamines.

Regiochemical Control in Annulation Reactions

A critical consideration in the cyclization reactions of the unsymmetrically substituted this compound is regioselectivity. The two amino groups are in electronically and sterically distinct environments, which can lead to the formation of two possible regioisomers.

For example, in the condensation with an unsymmetrical 1,2-dicarbonyl compound or in the formation of a benzimidazole with certain reagents, the initial nucleophilic attack can occur from either the amino group at position 1 (adjacent to the iodo group) or the amino group at position 2 (adjacent to the chloro group). The regiochemical outcome is governed by a subtle interplay of factors:

Electronic Effects: The relative nucleophilicity of the two amino groups is influenced by the electron-withdrawing inductive effects of the adjacent halogen atoms (-I effect). Iodine is less electronegative than chlorine, so the amino group at C-2 (adjacent to chlorine) is expected to be slightly more deactivated (less nucleophilic) than the amino group at C-1 (adjacent to iodine).

Steric Effects: The bulky iodo group may sterically hinder the approach of reactants to the adjacent amino group at C-1, favoring reaction at the less hindered amino group at C-2.

Reaction Mechanism and Conditions: The nature of the electrophile and the reaction conditions (e.g., pH, catalyst) can profoundly influence the regiochemical pathway. For instance, in acid-catalyzed reactions, the protonation of the amino groups will be affected by their basicity, which in turn dictates the site of initial attack. Studies on related monosubstituted o-phenylenediamines have shown that reaction conditions can be tuned to favor one regioisomer over the other. nih.gov For instance, using specific additives like p-toluenesulfonic acid or activating agents like HOBt/DIC can switch the regioselectivity in quinoxaline synthesis. nih.gov

Predicting the major regioisomer often requires careful mechanistic analysis and experimental verification, typically using advanced NMR techniques like NOESY or HMBC. Controlling this regioselectivity is a key challenge and an area of active research, as it allows for the specific synthesis of a desired isomer, which is crucial for applications in medicinal chemistry and materials science.

Theoretical and Computational Investigations on 4 Chloro 5 Iodobenzene 1,2 Diamine

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for investigating the properties of molecular systems. For 4-chloro-5-iodobenzene-1,2-diamine, DFT calculations offer a detailed picture of its geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Molecular Conformations

Geometry optimization calculations using DFT, often with the B3LYP functional and a suitable basis set like 6-31G*, are performed to determine the most stable three-dimensional structure of the molecule. nih.gov These calculations reveal bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. For substituted phenylenediamines, the orientation of the amino groups and the planarity of the benzene (B151609) ring are of particular interest. researchgate.net The optimized geometry of similar molecules, such as certain Schiff base ligands derived from diamines, has been shown to be non-planar, with the benzene rings residing in separate planes. researchgate.net This deviation from planarity can be influenced by intramolecular interactions, such as hydrogen bonding between the amino protons and adjacent substituents. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Related Phenylenediamine Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| C-C (ring) | ~1.39 - 1.42 |

| C-N | ~1.40 |

| C-Cl | ~1.74 |

| C-I | ~2.10 |

| C-C-C (ring) | ~118 - 121 |

| H-N-H | ~112 |

| Note: The data presented here is illustrative for a substituted phenylenediamine and not specific to this compound due to a lack of directly published data for this exact compound. The values are typical for such structures as determined by DFT calculations. |

Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)

The electronic properties of this compound are key to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. mdpi.com

In substituted benzenes, the HOMO is often localized on the electron-rich aromatic ring and the amino groups, while the LUMO may be distributed over the ring and the halogen substituents. researchgate.net The presence of both electron-donating amino groups and electron-withdrawing chloro and iodo substituents creates a complex electronic environment. Natural Bond Orbital (NBO) analysis can provide further details on charge distribution and intramolecular charge transfer interactions. rsc.org

Table 2: Calculated Electronic Properties of a Substituted Diamine

| Property | Value (illustrative) |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 3.5 D |

| Note: This table provides representative values for a substituted diamine to illustrate the output of DFT calculations. Specific values for this compound would require dedicated computational studies. |

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data. nih.govresearchgate.net This comparison allows for the assignment of observed spectral bands to specific vibrational modes of the molecule, such as N-H stretching, C-C ring vibrations, and C-halogen stretching. rsc.org A close agreement between the calculated and observed frequencies, often achieved after applying scaling factors, confirms the validity of the optimized molecular structure. nih.gov For instance, in a study on the related 4-chloro-5-fluoro-1,2-phenylenediamine, DFT calculations using the B3LYP/6-31G* method provided vibrational frequencies that were in good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov

Reaction Mechanism Elucidation via Transition State Calculations

DFT is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the reaction pathway and activation energies can be determined. hud.ac.uk For example, in Ullmann-type coupling reactions, which are common for aryl halides, DFT studies can help to elucidate the role of the catalyst and the nature of the intermediates. rug.nl Proposed mechanisms, such as oxidative addition/reductive elimination, single-electron transfer (SET), or iodine atom transfer (IAT), can be computationally evaluated to determine the most likely pathway. rug.nl The feasibility of different reaction pathways, including both neutral and cationic routes, can be explored to understand the reaction kinetics and thermodynamics. rsc.org

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time.

Conformational Flexibility and Dynamic Behavior

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in solution. unibo.itnih.gov These simulations track the movements of atoms over time, providing information about the flexibility of the molecule, including the rotation of the amino groups and the vibrations of the benzene ring. nih.gov By analyzing the trajectories from MD simulations, one can identify the most populated conformations and the energy barriers between them. This information is particularly relevant for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction. nih.gov For related flexible molecules, MD simulations have been used to investigate conformational preferences and the stability of secondary structures stabilized by intramolecular hydrogen bonds. unibo.it

Intermolecular Interactions and Self-Assembly

The structure of this compound, featuring two amino groups, a chlorine atom, and an iodine atom attached to a benzene ring, allows for a variety of intermolecular interactions that can dictate its self-assembly into larger, ordered structures. Computational studies on analogous halogenated anilines and diaminobenzenes provide a framework for understanding these potential interactions. tandfonline.comzlb.deresearchgate.net

The primary intermolecular forces at play are hydrogen bonds and halogen bonds. zlb.deresearchgate.net The two amino groups (-NH2) are potent hydrogen bond donors, capable of forming strong N-H···N or N-H···X (where X is a halogen) interactions. zlb.deresearchgate.netnih.gov In the solid state, these hydrogen bonds are expected to be a dominant force in the crystal packing, leading to the formation of chains or sheets. zlb.deresearchgate.netnih.gov For instance, in ortho-halogenated anilines, the amino group can act as both a hydrogen bond donor and acceptor, leading to the formation of robust dimeric or columnar structures. zlb.deresearchgate.net

The presence of both chlorine and iodine atoms introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govacs.org The iodine atom, being larger and more polarizable than chlorine, is expected to be a stronger halogen bond donor. nih.gov These halogen bonds, typically of the C-I···N or C-I···Cl type, can play a significant role in the three-dimensional architecture of the self-assembled structure, often connecting the primary hydrogen-bonded motifs. zlb.deresearchgate.net

The interplay of these various non-covalent forces—hydrogen bonding, halogen bonding, and π-π stacking—can lead to complex and well-defined supramolecular architectures. tandfonline.comacs.orgmdpi.com The specific geometry and strength of these interactions can be predicted and analyzed using computational methods such as Density Functional Theory (DFT). nih.govacs.orgtandfonline.com Such studies on similar molecules have shown that the relative strengths of these interactions determine the final packing motif. zlb.deresearchgate.net

Table 1: Plausible Intermolecular Interactions in this compound and their Estimated Energies

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) | Reference |

| Hydrogen Bond | N-H | N | 3 - 7 | nih.gov |

| Hydrogen Bond | N-H | Cl | 1 - 3 | zlb.de |

| Halogen Bond | C-I | N | 2 - 5 | nih.gov |

| Halogen Bond | C-I | Cl | 1 - 2 | nih.gov |

| π-π Stacking | Benzene Ring | Benzene Ring | 1 - 3 | bohrium.com |

| Note: The energy values are representative and based on computational studies of similar halogenated aniline (B41778) systems. The actual energies for this compound would require specific DFT calculations. |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors provide quantitative insights into the electronic structure of a molecule and are instrumental in predicting its reactivity. nih.govresearchgate.net For this compound, descriptors such as the Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO and LUMO), and various reactivity indices can be calculated using DFT methods. arxiv.orgrsc.orgresearchgate.netthaiscience.info

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. rsc.orgacs.orgresearchgate.net For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms of the amino groups, making them susceptible to electrophilic attack. Conversely, positive potential (electron-deficient regions) would be expected around the hydrogen atoms of the amino groups and, significantly, on the outer side of the iodine atom (the σ-hole), indicating its potential as a halogen bond donor. rsc.orgacs.org

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. rsc.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the benzene ring. arxiv.org The electron-donating nature of the amino groups raises the HOMO energy, making the molecule a good candidate for electrophilic substitution reactions. The LUMO is likely to have significant contributions from the antibonding orbitals of the C-Cl and C-I bonds, as well as the π* orbitals of the aromatic ring. The presence of electron-withdrawing halogen atoms tends to lower the LUMO energy. rsc.org

Structure-Reactivity Relationships can be established by analyzing how these quantum chemical descriptors change with structural modifications. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the benzene ring would alter the HOMO and LUMO energy levels, the MEP, and consequently, the molecule's reactivity. nih.govacs.orgnih.gov Studies on halogenated anilines have demonstrated that the position and nature of the halogen substituent significantly influence their biological activity, which can be correlated with calculated electronic parameters. researchgate.netdrugbank.com

Table 2: Calculated Quantum Chemical Descriptors for a Representative Diaminobenzene Derivative

| Descriptor | Value | Significance |

| HOMO Energy | -5.2 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and solubility |

| Molecular Electrostatic Potential (V_min on N) | -35 kcal/mol | Site for electrophilic attack |

| Molecular Electrostatic Potential (V_s,max on I) | +20 kcal/mol | Site for halogen bonding |

| Note: These values are illustrative and based on DFT calculations for a conceptually similar molecule, p-phenylenediamine. Actual values for this compound would require specific calculations. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of two amine groups, along with two different halogen atoms (chlorine and iodine), on the aromatic core makes 4-Chloro-5-iodobenzene-1,2-diamine a highly versatile component in the synthesis of complex organic molecules. The diamino functionality is a classic precursor for the formation of heterocyclic rings, while the halogen substituents provide orthogonal sites for various cross-coupling reactions.

A molecular scaffold is a core structure upon which other chemical moieties can be systematically attached to create a library of new compounds. researchgate.net this compound is an exemplary scaffold, primarily for the synthesis of substituted benzimidazoles and quinoxalines, which are prominent heterocyclic systems in medicinal chemistry and materials science. a2bchem.combohrium.comontosight.ailogos-verlag.de

The condensation of the 1,2-diamine moiety with various aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole (B57391) ring system. For instance, reaction with a methylsulfonyl-containing reactant can yield 5-Chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole. a2bchem.com Similarly, reaction with phosgene (B1210022) or its equivalents produces 5-chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione. chemicalbook.com The remaining chloro and iodo groups on the benzimidazole scaffold are then available for subsequent diversification through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the synthesis of a vast array of novel chemical entities. researchgate.neta2bchem.com

The synthesis of quinoxalines, another important class of nitrogen-containing heterocycles, is traditionally achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. logos-verlag.deencyclopedia.pub Using this compound allows for the creation of a 6-chloro-7-iodoquinoxaline core. This core can then be further functionalized at the halogen positions to develop new molecules with tailored properties. bohrium.comacgpubs.org

The benzimidazole and quinoxaline (B1680401) scaffolds derived from this compound are central to the development of advanced pharmaceutical intermediates. a2bchem.combohrium.com The compound acts as a foundational element, allowing for the construction of complex molecular frameworks that are later elaborated into potential drug candidates. a2bchem.com The presence of the halogen atoms is particularly advantageous, as they can be selectively replaced in later synthetic steps to introduce a variety of functional groups, thereby modifying the steric and electronic properties of the final molecule. a2bchem.comontosight.ai This modular approach is a cornerstone of modern medicinal chemistry, facilitating the systematic exploration of structure-activity relationships. For example, derivatives like 5-Chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole serve as key intermediates, where the halogen and sulfonyl groups provide multiple points for chemical modification to build diverse molecular libraries. a2bchem.com

Table 1: Examples of Heterocyclic Systems Derived from this compound

| Reactant | Resulting Heterocyclic Core | Potential for Further Functionalization | Reference |

|---|---|---|---|

| Methylsulfonyl-containing reactant | 5-Chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole | Suzuki, Sonogashira, Buchwald-Hartwig couplings at C-I and C-Cl bonds | a2bchem.com |

| 1,2-Dicarbonyl compounds | 6-Chloro-7-iodoquinoxaline | Cross-coupling reactions at halogen sites | logos-verlag.deencyclopedia.pub |

| Phosgene or equivalent | 5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione | Alkylation at sulfur; cross-coupling at halogen sites | chemicalbook.com |

Engineering of Functional Organic Materials

The same reactivity that makes this compound valuable in synthesizing discrete molecules also applies to the construction of larger, functional materials.

Monomers are the fundamental repeating units that link together to form polymers. This compound can be considered a functional monomer for the synthesis of specialized polymers. researchgate.net The diamine functionality can react with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The resulting polymers would have halogen atoms periodically decorating the polymer backbone. These halogens can serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility, thermal stability, or its ability to coordinate with metal ions. rsc.org While specific examples utilizing this exact monomer are not prevalent in the reviewed literature, its structure is analogous to other diamine monomers used in the synthesis of high-performance polymers. The incorporation of such a halogenated monomer can impart specific properties like enhanced flame retardancy or modified refractive indices to the final material. a2bchem.com

While direct applications of this compound in optoelectronic materials were not explicitly found, its derivatives, particularly quinoxalines, are known to be crucial building blocks for such materials. logos-verlag.de Quinoxaline-based structures are often used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and sensors due to their electron-accepting nature and photoluminescence properties. logos-verlag.debldpharm.com The synthesis of functionalized quinoxalines from this compound provides a pathway to these materials. The ability to perform selective cross-coupling reactions at the chloro and iodo positions allows for the attachment of various chromophores or electronically active groups, creating complex conjugated systems necessary for optoelectronic applications. a2bchem.com

Ligand Design in Organometallic Catalysis

In organometallic catalysis, ligands are organic molecules that bind to a central metal atom, modifying its reactivity and selectivity. researchgate.netresearchgate.net N-heterocyclic carbenes (NHCs), which can be synthesized from benzimidazole precursors, have become a dominant class of ligands in modern catalysis. researchgate.net

The derivatives of this compound, such as 5-chloro-6-iodo-1H-benzoimidazole, can be precursors to NHC ligands. chemicalbook.com The benzimidazole can be alkylated at the nitrogen atoms and subsequently deprotonated to form the NHC. This NHC would feature chloro and iodo substituents on its backbone. These halogens can influence the electronic properties of the ligand—and by extension, the catalytic activity of the metal center—through inductive effects. Furthermore, they provide handles for anchoring the catalyst to a solid support or for integrating it into larger molecular frameworks, which is relevant for catalyst recovery and reuse. acs.orgmdpi.com

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-Chloro-5-iodobenzene-1,2-diamine in a laboratory setting?

- Answer : Synthesis typically begins with halogenated benzene-diamine precursors. A validated approach involves nucleophilic aromatic substitution using 4,5-dichlorobenzene-1,2-diamine as a starting material. Iodination can be achieved via Ullmann-type coupling or metal-catalyzed reactions (e.g., CuI in DMF at 80–100°C), ensuring regioselectivity at the 5-position . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization in ethanol yield high-purity product (>95%). Confirm regiochemistry using NMR and X-ray crystallography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use a combination of:

- 1H/13C NMR : Compare aromatic proton signals (δ 6.8–7.2 ppm) and carbon environments to reference spectra.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 298.92 for C6H6ClIN2).

- X-ray Diffraction : Resolve bond lengths and angles (e.g., C-I bond ~2.10 Å, C-Cl ~1.73 Å) .

Q. What solvent systems are optimal for improving the solubility of this compound in organic reactions?

- Answer : The compound exhibits limited solubility in non-polar solvents. Use polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures. For catalytic applications, pre-dissolve in DMF at 60°C to enhance reaction homogeneity .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of iodination in this compound synthesis?

- Answer : Regioselectivity is influenced by:

- Substituent Effects : Electron-withdrawing groups (Cl) direct iodination to the para position.

- Catalytic Systems : Pd(0)/CuI synergism improves selectivity by stabilizing transition states .

- Temperature Control : Lower temperatures (50–70°C) reduce side reactions (e.g., di-iodination) .

Q. How does the electronic environment of the aromatic ring influence cross-coupling reactivity?

- Answer : The electron-deficient ring (due to Cl and I substituents) enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:

- Hammett Parameters : σpara values (Cl: +0.23, I: +0.18) increase electrophilicity.

- Steric Effects : Ortho-substituents hinder coupling; meta/para positions favor reactivity.

- Ligand Design : Bulky phosphine ligands (e.g., SPhos) improve yields in aryl boronate couplings .

Q. What methodologies resolve contradictions in reported biological activities of halogenated benzene-diamine derivatives?

- Answer : Address discrepancies via:

- Dose-Response Studies : Establish EC50/IC50 values across multiple assays (e.g., kinase inhibition vs. cytotoxicity).

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Computational Docking : Compare binding poses in target proteins (e.g., kinases) to validate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.